2-tert-Butyl-6-methylphenol
Overview
Description
2-tert-Butyl-6-methylphenol is a derivative of phenol with tert-butyl and methyl groups as substituents on the aromatic ring. It is structurally related to various other phenolic compounds that have been studied for their potential applications, particularly as antioxidants in different industrial processes, including the stabilization of polymers and lipids .
Synthesis Analysis
The synthesis of 2-tert-Butyl-6-methylphenol can be achieved through the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures between 280-300°C, which selectively forms 6-tert-butyl-2-methylphenol . Another related compound, 2,6-di-tert-butyl-4-methylphenol, can be synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde to produce various organophosphorus derivatives . Additionally, the Mannich reaction has been used to synthesize 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, indicating the versatility of phenolic compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-6-methylphenol is characterized by the presence of a tert-butyl group and a methyl group attached to the phenol ring. This structure is similar to that of 2,4-Dimethyl-6-tert-butylphenol, which has been characterized by various spectroscopic methods, including gas chromatography, nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy . The presence of bulky tert-butyl groups in these molecules is known to influence their reactivity and physical properties.
Chemical Reactions Analysis
Phenolic compounds with tert-butyl groups undergo various chemical reactions. For example, 2,6-di-tert-butylphenol can react with methyl acrylate in the presence of an alkali metal phenolate and hydroxide to produce alkylated products used as antioxidants . The electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, has been studied, revealing insights into the oxidation mechanisms and the formation of stable radicals and phenoxonium ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-tert-Butyl-6-methylphenol are influenced by the substituents on the phenol ring. The presence of tert-butyl groups can enhance the lipophilicity of the molecule and provide steric hindrance, which can protect the phenolic hydroxyl group from oxidation. This protective effect is utilized in the inclusion of similar compounds in solvents to prevent lipid autoxidation during chromatography and storage . The stability and high purity of these compounds, as well as their ability to form various derivatives, make them valuable in industrial applications .
Scientific Research Applications
Antioxidant Content in Transformer Oil
2-tert-Butyl-6-methylphenol is an antioxidant widely utilized in transformer oil. Research focused on its electrochemical properties, employing electrochemical techniques to study 2,6-di-tert-butyl-4-methylphenol (BHT) in transformer oil. The study established a new determination method for BHT based on differential pulse voltammetry, confirming the linear relationship between the intensity of the characteristic peak and BHT concentration. This method offers an accurate way to determine BHT content in transformer oils, comparable to spectrophotometry and liquid chromatography methods (Zhou et al., 2012).
Electrochemical Reactivity with Superoxide Anion Radical
The reactivities of 2,6-di-tert-butyl-4-methylphenol and its analogs with superoxide anion radical (O2-) were evaluated using electrochemical methods. The effectiveness of these compounds as radical quenchers was measured by the reduction in the anodic current intensity associated with O2- oxidation. The study found that different compounds within the same class exhibited varying levels of radical activity, showcasing the usefulness of electrochemical methods in analyzing the reactivity patterns in antioxidants with similar structures (Zabik et al., 2019).
Synthetic Phenolic Antioxidants in the Environment
Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol, have been widely used in various industries to prolong product shelf life. However, concerns have arisen due to their environmental occurrence, human exposure, and potential toxicity. Research has detected SPAs in different environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The study highlighted the importance of investigating contamination and environmental behaviors of SPAs, toxicity effects of co-exposure, and developing novel SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).
Catalytic Alkylation of Aryl Grignard Reagents
2-tert-Butyl-6-methylphenol derivatives were used in catalytic reactions involving iron(III) amine-bis(phenolate) complexes. These complexes demonstrated the ability to catalyze C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides, at room temperature. The study provides insights into the mechanism and potential of these complexes in synthetic chemistry (Qian et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXZGWHTRCFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047468 | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19506 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-tert-Butyl-6-methylphenol | |
CAS RN |
2219-82-1 | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-tert-Butyl-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butyl-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9E3VZD1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.